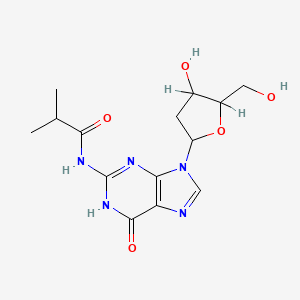

MFCD00010060

Description

BenchChem offers high-quality MFCD00010060 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MFCD00010060 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867740 | |

| Record name | 9-(2-Deoxypentofuranosyl)-2-(2-methylpropanamido)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Strategic Advantage of Isobutyryl Protection for Guanosine in Oligonucleotide Synthesis

Executive Summary

In the high-stakes landscape of therapeutic oligonucleotide manufacturing, the choice of nucleoside protecting groups is a critical determinant of yield, purity, and scalability.[1] While the exocyclic amine of Guanosine (

This guide provides an in-depth technical analysis of the

Part 1: The Chemistry of Guanosine Protection[2]

Guanosine presents unique challenges in phosphoramidite chemistry. Its exocyclic amino group (

The Isobutyryl Solution

The isobutyryl group (2-methylpropanoyl) protects the

-

Steric Bulk: The branched structure effectively shields the amide carbonyl, reducing susceptibility to nucleophilic attack during the synthesis cycle (e.g., from activated phosphoramidites).

-

Lipophilicity & Crystallinity: Unlike the planar Benzoyl (Bz) group, the aliphatic bulk of iBu disrupts base-stacking interactions. This significantly enhances the solubility of the phosphoramidite monomer in ACN while simultaneously facilitating the crystallization of intermediates during monomer manufacturing—a critical factor for achieving >99% purity.

Comparative Analysis: iBu vs. Bz vs. dmf

The decision to use iBu is often a trade-off between synthesis stability and deprotection speed.[1]

| Feature | Isobutyryl (iBu) | Benzoyl (Bz) | Dimethylformamidine (dmf) |

| Structure | Branched Aliphatic Amide | Aromatic Amide | Amidine |

| Deprotection Speed | Moderate (Standard) | Slow | Fast (Labile) |

| Deprotection Cond. | |||

| Stability (Synthesis) | High | Very High | Moderate (Sensitive to hydrolysis) |

| Primary Use Case | RNA , Standard DNA, Chimera | Legacy DNA | High-Throughput DNA, Sensitive Dyes |

| Risk Profile | Low (Balanced) | High (Harsh deprotection) | Medium (Premature cleavage) |

Key Insight: For RNA synthesis, iBu is preferred over Bz. The harsh conditions required to remove a Benzoyl group (long heating in ammonia) can lead to degradation of the RNA backbone (2'-3' isomerization or cleavage). iBu allows for milder deprotection compatible with 2'-O-TBDMS chemistry [1].

Part 2: Mechanism of Action & Decision Matrix

The following diagram illustrates the decision logic for selecting iBu and visualizes the steric environment that provides its stability.

Caption: Decision matrix for Guanosine protection selection. iBu occupies the strategic center for therapeutic RNA and long-chain DNA synthesis.

Part 3: Synthesis Protocol (Transient Protection Strategy)

The most robust method for synthesizing

Reagents & Materials

-

Substrate: 2'-Deoxyguanosine (dG) or Guanosine (rG).

-

Silylating Agent: Trimethylsilyl chloride (TMS-Cl).

-

Acylating Agent: Isobutyryl Chloride (iBu-Cl) or Isobutyric Anhydride.

-

Solvent: Anhydrous Pyridine (Py).

-

Quench: Aqueous Ammonia / Ethanol.

Step-by-Step Methodology

Step 1: Transient Silylation (The "Masking" Phase)

-

Suspend dried Guanosine (1 eq) in anhydrous Pyridine (10 mL/g).

-

Cool to 0°C under Argon atmosphere.

-

Add TMS-Cl (5-6 eq) dropwise.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Solution should become clear, indicating full silylation and solubilization of the guanosine.

-

Step 2: N2-Acylation

-

Add Isobutyryl Chloride (1.1 - 1.2 eq) dropwise to the TMS-protected mixture.

-

Critical Note: The

-TMS bond is much more labile than the

-

-

Stir at RT for 2-4 hours. Monitor by TLC (requires mini-workup to desilylate an aliquot).

Step 3: Hydrolysis (Desilylation)

-

Cool the reaction mixture to 0°C.

-

Add cold water or dilute aqueous

to quench excess acid chloride. -

Add concentrated

(approx. 10-15 mL per g of starting material) and stir for 15-30 minutes.-

Purpose: This cleaves the

-TMS ether bonds and the

-

-

Evaporate pyridine/water under reduced pressure.

Step 4: Isolation & Crystallization [6]

-

The resulting residue is often a gum. Dissolve in minimal hot water or methanol.

-

Allow to crystallize slowly.

Part 4: Deprotection Dynamics

The deprotection of iBu-G is a second-order nucleophilic substitution. The rate is dependent on the concentration of the nucleophile (ammonia or methylamine) and temperature.

Standard Deprotection Conditions

For a standard oligonucleotide (e.g., 20-mer DNA/RNA) containing iBu-G, Bz-A, and Ac-C:

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Temperature: 55°C.

-

Time: 4–8 hours (Standard); Overnight (Safe/Legacy).

-

Mechanism:

-

Ammonia attacks the carbonyl carbon of the isobutyryl group.

-

Tetrahedral intermediate forms.

-

Collapse of intermediate expels the exocyclic amine (Guanosine restored) and forms isobutyramide.

-

Fast Deprotection (AMA)

For high-throughput applications, a 1:1 mixture of Ammonium Hydroxide and Methylamine (AMA) is used.

-

Conditions: 65°C for 10 minutes OR Room Temp for 2 hours.

-

Note: iBu-G is fully compatible with AMA, whereas Bz-G can sometimes be sluggish, requiring the heat step [2].

Workflow Diagram

Caption: Deprotection pathways for N2-iBu-G. Both standard ammonia and AMA protocols yield the native Guanosine efficiently.

Part 5: Troubleshooting & Optimization

Solubility Issues

If the

-

Cause: Moisture contamination or insufficient coupling time allowing aggregation.

-

Fix: Ensure anhydrous conditions (<30 ppm water). iBu is generally more soluble than Bz; if solubility issues persist, check the purity of the monomer (ensure no free Guanosine is present).

Capping Side Reactions

During the capping step (Acetic Anhydride/N-Methylimidazole), the

-

Observation: "G+42" peak in Mass Spec (Acetylation).

-

Solution: The iBu group provides sufficient steric bulk to minimize this. If observed, switch to a milder capping mix (Cap A/Cap B ratios) or ensure the iBu monomer quality.

References

-

Glen Research. (n.d.). Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Retrieved from [Link]

-

Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). Fast Cleavage and Deprotection of Oligonucleotides.[1][3][10] Nucleosides & Nucleotides.[1][11][2][3][4][5][6][7][12][13] (Contextual validation of AMA deprotection rates for iBu-G).

- Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient Protection: Efficient One-Pot Synthesis of N2-Isobutyryl-2'-deoxyguanosine. Journal of the American Chemical Society.

-

Pon, R. T. (1993). Solid-phase supports for oligonucleotide synthesis.[1][2][9] Methods in Molecular Biology.[7] (Discusses support compatibility with iBu deprotection).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N2-Isobutyryl-2'-deoxyguanosine: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N2-Isobutyryl-2'-deoxyguanosine (iBu-dG) is a critical component in the chemical synthesis of oligonucleotides, serving as a protected building block for the incorporation of guanine residues.[1] Its strategic use is central to the production of high-fidelity DNA and RNA sequences for a myriad of applications, from basic research to the development of therapeutic agents. This guide provides a comprehensive overview of iBu-dG, including its fundamental properties, the rationale for its use in solid-phase synthesis, detailed experimental protocols, and methods for the analysis of the final oligonucleotide product.

The isobutyryl protecting group on the exocyclic amine of deoxyguanosine plays a pivotal role in preventing undesirable side reactions during the automated synthesis process.[2] Its relative stability throughout the synthesis cycles and its lability under specific deprotection conditions make it an optimal choice for modern oligonucleotide synthesis. Understanding the chemistry and handling of this key molecule is paramount for any researcher aiming to produce high-quality, custom nucleic acid sequences.

Core Properties of N2-Isobutyryl-2'-deoxyguanosine

A thorough understanding of the physicochemical properties of N2-Isobutyryl-2'-deoxyguanosine is essential for its effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 68892-42-2 | [3][4][5][6][7] |

| Molecular Formula | C14H19N5O5 | [3][5] |

| Molecular Weight | 337.33 g/mol | [4][5][7] |

| Appearance | White to off-white solid/powder | [1][4][5] |

| Purity | Typically ≥97-98% (HPLC) | [1][5] |

| Storage Conditions | -20°C to 8°C, often under inert gas | [1][2][3][5] |

Molecular Weight Verification

The molecular weight of N2-Isobutyryl-2'-deoxyguanosine can be calculated from its molecular formula (C14H19N5O5) and the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 19 | 1.008 | 19.152 |

| Nitrogen | N | 5 | 14.007 | 70.035 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 337.336 |

This calculated molecular weight is in excellent agreement with the values provided by commercial suppliers and literature sources.[4][5][7]

The Role of the Isobutyryl Protecting Group in Oligonucleotide Synthesis

The selection of a protecting group for the exocyclic amines of nucleobases is a critical decision in the design of an oligonucleotide synthesis strategy. The isobutyryl group on the N2 position of deoxyguanosine is widely employed due to a balance of stability and controlled reactivity.

Rationale for Use

-

Prevention of Side Reactions: The primary function of the isobutyryl group is to prevent the nucleophilic N2-amino group of guanine from participating in unwanted side reactions during the phosphoramidite coupling and oxidation steps of the synthesis cycle.[2]

-

Stability During Synthesis: The isobutyryl group is sufficiently robust to withstand the acidic conditions of the detritylation step (removal of the 5'-dimethoxytrityl group) and the reagents used in the capping and oxidation steps.[2]

Mechanism of Deprotection (Ammonolysis)

The removal of the isobutyryl group is typically achieved through ammonolysis, which involves the nucleophilic attack of ammonia on the carbonyl carbon of the isobutyryl group.

Caption: Mechanism of N2-isobutyryl group removal by ammonolysis.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following is a generalized, step-by-step protocol for the automated solid-phase synthesis of a DNA oligonucleotide using N2-Isobutyryl-2'-deoxyguanosine phosphoramidite. It is essential to consult the specific recommendations of your DNA synthesizer and reagent suppliers.

I. Reagent Preparation

-

Phosphoramidite Solutions: Dissolve the N2-Isobutyryl-2'-deoxyguanosine-3'-CE phosphoramidite and other required nucleoside phosphoramidites (dA, dC, T) in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

-

Activator Solution: Prepare a solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile (typically 0.25-0.5 M).

-

Capping Reagents: Prepare Capping Reagent A (acetic anhydride in THF/lutidine) and Capping Reagent B (N-methylimidazole in THF).

-

Oxidizing Reagent: Prepare a solution of iodine in a mixture of THF, water, and pyridine.

-

Deblocking Reagent: Prepare a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (typically 3%).

II. Automated Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass) within a column, to which the first nucleoside is attached. The following four steps are repeated for each subsequent nucleotide addition.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

-

Step 1: Deblocking (Detritylation)

-

The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the acidic deblocking reagent. This exposes a free 5'-hydroxyl group for the subsequent coupling reaction.

-

The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Step 2: Coupling

-

The N2-Isobutyryl-2'-deoxyguanosine phosphoramidite (or other desired phosphoramidite) and the activator solution are simultaneously delivered to the column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom, forming a phosphite triester linkage.

-

-

Step 3: Capping

-

To prevent the elongation of any unreacted chains (which would result in deletion mutations), the column is treated with the capping reagents.

-

This acetylates any unreacted 5'-hydroxyl groups, rendering them inert to further coupling reactions.

-

-

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester using the oxidizing reagent.

-

The column is then washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.

-

These four steps are repeated until the desired oligonucleotide sequence is assembled.

III. Cleavage and Deprotection

-

Cleavage from Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubation with concentrated aqueous ammonium hydroxide at room temperature.

-

Base and Phosphate Deprotection: The resulting solution, containing the oligonucleotide, is heated (typically at 55°C for 8-16 hours) to remove the isobutyryl groups from the guanine bases, as well as the protecting groups from the other nucleobases and the cyanoethyl groups from the phosphate backbone.[2]

IV. Purification and Analysis

The crude deprotected oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is typically performed using high-performance liquid chromatography (HPLC).

-

Purification: Reversed-phase HPLC or ion-exchange HPLC can be used to separate the full-length oligonucleotide from truncated sequences.

-

Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.[8][9][10][11]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidite or activator- Moisture in reagents or lines- Inefficient deblocking | - Use fresh, high-quality reagents- Ensure all solvents are anhydrous- Increase deblocking time or use a stronger acid |

| Presence of Deletion Sequences | - Inefficient coupling- Incomplete capping | - Optimize coupling conditions (see above)- Ensure capping reagents are fresh and active |

| Incomplete Deprotection | - Insufficient time or temperature for ammonolysis | - Increase the duration or temperature of the ammonium hydroxide treatment |

| Base Modification | - Side reactions during deprotection (e.g., cyanoethylation) | - Ensure complete removal of the cyanoethyl groups from the phosphate backbone |

Conclusion

N2-Isobutyryl-2'-deoxyguanosine is an indispensable reagent for the reliable chemical synthesis of oligonucleotides. Its isobutyryl protecting group provides the necessary stability during the iterative steps of solid-phase synthesis while allowing for efficient removal under standard deprotection conditions. A thorough understanding of its properties, the rationale for its use, and the detailed protocols for its application are essential for researchers and scientists working in the fields of molecular biology, drug discovery, and diagnostics. By following carefully optimized procedures and employing robust analytical techniques, high-quality oligonucleotides containing N2-Isobutyryl-2'-deoxyguanosine can be routinely and reliably produced, enabling advancements across a wide range of scientific disciplines.

References

-

SBS Genetech. (n.d.). N2-Isobutyryl-2'-deoxyguanosine (N2-iBu-2'-dG)| 68892-42-2. Retrieved from [Link]

-

Huaren. (n.d.). N2-ibu-dG CAS 68892-42-2, N2-isobutyryl-2'-Deoxyguanosine C14H19N5O5. Retrieved from [Link]

-

ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

-

Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]

-

Apffel, A., Chakel, J. A., Fischer, S., Lichtenwalter, K., & Hancock, W. S. (1997). Analysis of oligonucleotides by HPLC-electrospray ionization mass spectrometry. Analytical Chemistry, 69(7), 1320–1325. [Link]

-

Grotli, M., Douglas, M., Beijer, B., Garcia, R. G., Eritja, R., & Sproat, B. (1997). Protection of the guanine residue during synthesis of 2'-O-alkylguanosine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2779–2789. [Link]

-

De Napoli, L., Galeone, A., Mayol, L., Messere, A., & Piccialli, G. (1996). A kinetic investigation of the deacylation of 2-N-isobutyryl- and 2-N-isobutyryl-6-O-methyl-2′-deoxyguanosine in the condensed and gas phase. Journal of the Chemical Society, Perkin Transactions 2, (4), 649-652. [Link]

-

Gilar, M., Fountain, K. J., Budman, Y., Holyoke, J. L., Davoudi, H., & Gebler, J. C. (2003). Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection. Oligonucleotides, 13(4), 229–243. [Link]

-

Miyaguchi, H. (2016). Improved Polymerase Chain Reaction-restriction Fragment Length Polymorphism Genotyping of Toxic Pufferfish by Liquid Chromatography/Mass Spectrometry. Journal of Visualized Experiments, (115), 54384. [Link]

-

Lee, S. H., & Blair, I. A. (2002). Mechanism of 1,N2-etheno-2'-deoxyguanosine formation from epoxyaldehydes. Chemical Research in Toxicology, 15(3), 300–304. [Link]

-

Gilar, M. (2019). Analysis of Oligonucleotides by Liquid Chromatography and Mass Spectrometry. ResearchGate. [Link]

-

Gilar, M., & Gebler, J. C. (2003). Characterization of Therapeutic Oligonucleotides Using Liquid Chromatography with On-line Mass Spectrometry Detection. ResearchGate. [Link]

-

Taj, S. A. S., Gurumurthy, P., Suresh, R., Narayanan, S., Meenakshi, S. S., & Sanghvi, Y. S. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327–1330. [Link]

-

Beaucage, S. L. (2006). Stereochemical Problems in Oligonucleotide Synthesis. ResearchGate. [Link]

Sources

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. atdbio.com [atdbio.com]

- 3. blog.biosearchtech.com [blog.biosearchtech.com]

- 4. biotage.com [biotage.com]

- 5. SYNTHESIS OF OLIGONUCLEOTIDES CONTAINING 2′-DEOXYGUANOSINE ADDUCTS OF NITROPYRENES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Oligonucleotides by HPLC-Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of iBu-dG vs. dmf-dG in Phosphoramidite Chemistry

The following technical guide is structured to provide actionable, high-level insights for oligonucleotide synthesis professionals. It prioritizes mechanistic understanding and robust experimental design over generic descriptions.

Executive Summary

In automated oligonucleotide synthesis, the choice between N2-isobutyryl-2'-deoxyguanosine (iBu-dG) and N2-dimethylformamidine-2'-deoxyguanosine (dmf-dG) is not merely a matter of preference but a critical determinant of deprotection kinetics, molecule integrity, and downstream workflow compatibility.[1]

While iBu-dG remains the industry standard for robust, general-purpose synthesis, dmf-dG is the superior reagent for high-throughput production and synthesis involving base-sensitive modifications. However, the use of dmf-dG introduces specific chemical constraints—most notably incompatibility with certain alkaline deprotection strategies (NaOH) and the requirement for specific cytosine protection when using rapid deprotection cocktails (AMA).

This guide delineates the mechanistic differences, kinetic profiles, and decision frameworks required to select the optimal guanosine protection strategy.

Mechanistic Foundations

The primary distinction lies in the exocyclic amine protection chemistry: an amide linkage (iBu) versus an amidine linkage (dmf).

Chemical Structures & Hydrolysis

-

iBu-dG (Amide Protection): The isobutyryl group forms a secondary amide with the N2 exocyclic amine. Hydrolysis requires nucleophilic attack on the carbonyl carbon. This reaction is sterically hindered by the isopropyl tail, making it the rate-determining step in standard ammonium hydroxide deprotection.

-

dmf-dG (Amidine Protection): The dimethylformamidine group protects the amine via an amidine linkage. The electron-deficient nature of the amidine carbon makes it highly susceptible to nucleophilic attack by ammonia or primary amines (like methylamine), resulting in significantly faster cleavage kinetics.

The "G-Rich" Advantage

Secondary structures, particularly G-quadruplexes, can form during deprotection, potentially shielding the protecting groups from the deprotection reagent. The dmf group is less hydrophobic and bulky than the iBu group, often mitigating aggregation issues during the synthesis of G-rich sequences (poly-G tracts), thereby reducing the incidence of incomplete deprotection (n-1 impurities).

Deprotection Kinetics & Compatibility

The choice of protecting group dictates the deprotection reagent and temperature.

Table 1: Comparative Deprotection Kinetics

| Reagent | Conditions | iBu-dG Time | dmf-dG Time | Critical Notes |

| Conc. NH₄OH | 55°C | 17 hours (Overnight) | 2 hours | iBu-dG is the bottleneck in standard protocols. |

| Conc. NH₄OH | 65°C | ~5-6 hours | 1 hour | High heat risks depurination in long oligos. |

| AMA (1:1 NH₄OH/MeNH₂) | 65°C | ~10-15 mins | 5 mins | CRITICAL: dmf-dG is preferred for "UltraFast" workflows.[2] |

| 0.4 M NaOH | Room Temp | ~17 hours | > 72 hours | dmf-dG is resistant to NaOH. Do not use dmf-dG if NaOH deprotection is required (e.g., specific RNA/dye workflows). |

The AMA Transamidation Risk (Self-Validating Protocol)

When utilizing dmf-dG to enable "UltraFast" deprotection with AMA (Ammonium Hydroxide/Methylamine), you must validate your Cytosine monomer.

-

Risk: Standard Bz-dC (Benzoyl-dC) is susceptible to transamidation by methylamine, converting Cytosine to N4-methyl-Cytosine (a mutagenic impurity).[3]

-

Solution: You MUST use Ac-dC (Acetyl-dC) in conjunction with dmf-dG/AMA. The acetyl group cleaves rapidly without modifying the cytosine base.

Decision Logic & Experimental Workflow

The following diagram illustrates the critical decision pathways for selecting the correct monomer based on downstream requirements.

Figure 1: Decision Matrix for Guanosine Phosphoramidite Selection. Note the critical dependency of dmf-dG on Ac-dC when using AMA reagents.

Detailed Experimental Protocols

Protocol A: "UltraFast" Synthesis (dmf-dG System)

Best for: High-throughput DNA production, short primers, G-rich sequences.

-

Monomer Selection:

-

Synthesis: Perform standard phosphoramidite coupling cycles. No changes to coupling times are required compared to iBu-dG.

-

Cleavage & Deprotection (AMA):

-

Prepare AMA solution: Mix Ammonium Hydroxide (28-30%) and Aqueous Methylamine (40%) in a 1:1 ratio.

-

Add 1-2 mL AMA to the synthesis column/well.

-

Incubate at 65°C for 10 minutes .

-

Note: If the oligo contains sensitive dyes (e.g., Cy5, TAMRA), reduce temp to Room Temperature and extend time to 2 hours (verify dye compatibility first).

-

-

Work-up: Cool, evaporate to dryness (speed vac), and proceed to desalting/purification.

Protocol B: "Standard" Synthesis (iBu-dG System)

Best for: Routine synthesis, workflows requiring NaOH deprotection, or when Ac-dC is unavailable.

-

Monomer Selection:

-

dA: Bz-dA

-

dC: Bz-dC (Standard) or Ac-dC

-

dG: iBu-dG

-

T: dT

-

-

Synthesis: Standard coupling cycles.

-

Cleavage & Deprotection (Ammonium Hydroxide):

-

Add concentrated Ammonium Hydroxide (28-30%).[2]

-

Incubate at 55°C for 16-17 hours (Overnight).

-

Alternative: 65°C for 5-6 hours (Monitor for depurination if sequence is A-rich).

-

-

Work-up: Evaporate and purify.

Expert Commentary on Side Reactions

Transamidation (The dC Trap)

The most common failure mode when switching to "Fast" deprotection is neglecting the Cytosine protecting group. The dmf-dG monomer itself is compatible with AMA, but the process necessitates AMA. In AMA, the benzoyl group on Bz-dC is displaced by methylamine faster than it is hydrolyzed by water/ammonia.

-

Result: Mass spec will show a +14 Da shift (Methyl) on all Cytosine residues.

-

Prevention: Always pair dmf-dG with Ac-dC in AMA workflows.

Sodium Hydroxide Resistance

Surprisingly, dmf-dG is remarkably stable in 0.4 M NaOH/Methanol solutions, taking >72 hours to deprotect.[4]

-

Implication: If your workflow involves converting 2'-O-Ac-RNA or removing specific base-labile modifications using NaOH, you cannot use dmf-dG . You must use iBu-dG, which clears in ~17 hours under these conditions.[4]

References

-

Glen Research. Deprotection Guide For Oligonucleotide Synthesis. Glen Research Technical Bulletins. [Link]

- Atkins, D. et al.Oligonucleotide Synthesis: A Practical Approach. IRL Press, Oxford. (Contextual grounding on amide vs amidine kinetics).

Sources

Technical Guide: Stability of N2-Protected Deoxyguanosine Analogs in Storage

Executive Summary

Deoxyguanosine (dG) phosphoramidites represent the most chemically fragile component in the standard DNA synthesis cycle. Unlike adenosine, cytidine, or thymidine analogs, dG possesses unique structural vulnerabilities—specifically the acidity of the N1 proton and the electron density of the purine ring—that make it susceptible to both oxidative degradation and acid-catalyzed depurination.

This guide provides a mechanistic analysis of N2-protecting group chemistries (Isobutyryl vs. Dimethylformamidine vs. Phenoxyacetyl) and establishes a self-validating protocol for their storage and quality control.

Part 1: The Chemistry of Instability

To master storage, one must understand the degradation mechanism. dG phosphoramidites degrade primarily through two pathways: Autocatalytic Hydrolysis and Depurination .

The N1-Proton Autocatalysis Mechanism

The defining instability of dG stems from the N1 proton on the guanine ring (pKa ~9.4). In solution, this proton is sufficiently acidic to act as a general acid catalyst. It facilitates the attack of trace water on the phosphoramidite moiety of a neighboring molecule, leading to the formation of H-phosphonates.[1] This reaction is autocatalytic; as H-phosphonates accumulate, they further acidify the solution, accelerating degradation.

Protecting Group Electronic Effects (Depurination)

The stability of the N-glycosidic bond (connecting the base to the sugar) is dictated by the electron density of the purine ring.

-

Acyl Groups (e.g., Isobutyryl - ibu): These are electron-withdrawing. They reduce electron density on the ring, making the N7 position less basic, but if protonation does occur (during TCA deblocking), the glycosidic bond is destabilized, leading to depurination.

-

Amidine Groups (e.g., Dimethylformamidine - dmf): These are electron-donating. They stabilize the glycosidic bond against acid hydrolysis, making dmf-dG significantly more resistant to depurination than ibu-dG.

Mechanistic Pathway Diagram

The following diagram illustrates the dual degradation risks: N1-mediated hydrolysis (Solution Storage risk) and N7-mediated depurination (Synthesis risk).

Figure 1: Dual degradation pathways of dG phosphoramidites. The N1 pathway dominates storage stability, while the N7 pathway impacts synthesis fidelity.

Part 2: Comparative Analysis of Protecting Groups

Not all dG analogs are equal.[1][2][3] The choice of protecting group dictates the storage strategy.

Stability Hierarchy (Solution Phase)

Contrary to the assumption that "faster deprotection equals lower stability," the dmf group offers superior solution stability compared to ibu and Tac .

| Protecting Group | Structure Class | Deprotection Speed | Solution Stability (ACN) | Depurination Resistance |

| dmf (Dimethylformamidine) | Amidine | Fast (UltraFast) | High | Excellent (Stabilizes bond) |

| ibu (Isobutyryl) | Acyl | Standard | Moderate | Poor (Destabilizes bond) |

| Tac (t-BP-acetyl) | Aryloxyacetyl | Fast (UltraMild) | Low | Moderate |

Key Insight: While Tac allows for mild deprotection, it degrades significantly faster in acetonitrile than dmf or ibu. If long-term solution storage is required, dmf is the superior candidate.

Part 3: Storage Protocols & Best Practices

This protocol is designed to mitigate the autocatalytic hydrolysis described in Part 1.

Solid State Storage (Long Term)

-

Temperature: Store at -20°C.

-

Atmosphere: Argon or Nitrogen blanket is mandatory.

-

Container: Amber glass to prevent photochemical activation.

-

Thawing Protocol: Allow the bottle to reach room temperature before opening. Opening a cold bottle introduces condensation, which immediately initiates the N1-autocatalytic degradation cycle.

Solution State Storage (On-Synthesizer)

dG phosphoramidites in solution are a "ticking clock."

Reagents Required:

-

Anhydrous Acetonitrile (ACN): Water content must be <15 ppm .[4]

-

Molecular Sieves (3Å): Activated.

Protocol:

-

Sieve Activation: Do not use sieves directly from the package. Bake at 250°C under vacuum or use commercially available "trap-packs." Dust from unwashed sieves can clog synthesizer lines.

-

Dissolution: Dissolve dG amidite to the target concentration (usually 0.1M).

-

Inert Gas Purge: Immediately purge the headspace with Argon.

-

Time Limit:

-

dmf-dG: Stable for ~1 week on-instrument if kept dry.

-

ibu-dG: Stable for 3-5 days.

-

Tac-dG: Discard after 24-48 hours.

-

Field-Proven Insight: If your lab humidity >50%, create a "micro-environment" around the synthesizer bottle positions using a plastic tent and a small dehumidifier or desiccant packs. This physical barrier is often more effective than relying solely on the instrument's gas purge.

Part 4: Quality Control & Troubleshooting

Trust but verify. Visual inspection is insufficient for phosphoramidites.

31P NMR: The Gold Standard

31P NMR is the only method that definitively separates oxidative damage from hydrolysis.

-

Target Signal: ~140–155 ppm (Doublet or broad singlet due to diastereomers).

-

Oxidation Impurity (P-V): ~ -10 to +30 ppm.

-

Hydrolysis Impurity (H-Phosphonate): ~10–20 ppm (often shows J-coupling).

QC Workflow Diagram

Follow this decision tree before loading expensive reagents onto a synthesizer.

Figure 2: 31P NMR Quality Control Decision Tree for dG Phosphoramidites.

References

-

Glen Research. Depurination Resistant Base Phosphoramidites. (Detailed comparison of dmf vs. ibu stability and depurination resistance). [Link]

-

Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution.[1] (Key paper establishing the N1-autocatalytic mechanism and stability order dmf > ibu > tac). [Link]

-

Kupryushkin, M. S., et al. (2014). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. (Analysis of degradation kinetics in ACN). [Link]

-

Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. (Methodology for 31P NMR analysis). [Link]

Sources

Methodological & Application

Procedure for solid-phase DNA synthesis using iBu-dG monomers

Application Note: High-Efficiency Solid-Phase DNA Synthesis Using Isobutyryl-dG (iBu-dG) Phosphoramidites

Introduction & Scientific Rationale

In automated solid-phase oligonucleotide synthesis, the protection of the exocyclic amino group of guanine is critical due to its susceptibility to side reactions, particularly depurination and capping failures. While N2-benzoyl-dG (Bz-dG) was the historical standard, it requires prolonged deprotection times (16+ hours). Conversely, N2-dimethylformamidine-dG (dmf-dG) offers "Ultra-Fast" deprotection but is highly labile, occasionally leading to instability in solution.

N2-isobutyryl-2'-deoxyguanosine (iBu-dG) represents the optimal balance for high-throughput and therapeutic synthesis. It allows for "Fast" deprotection schemes without the extreme lability of dmf-dG. This guide details the protocol for utilizing iBu-dG monomers, specifically addressing the critical compatibility requirements with downstream deprotection chemistries (Ammonium Hydroxide vs. AMA).

Material Specifications

Ensure reagents meet the following purity standards to prevent coupling failure or n-1 deletion mutants.

| Reagent | Specification | Critical Parameter |

| iBu-dG Monomer | 5'-DMT-N2-isobutyryl-dG-3'-phosphoramidite | Purity >99% (31P NMR); Water <30 ppm |

| Activator | 0.25 M ETT (5-Ethylthio-1H-tetrazole) or BTT | Acidity pKa ~4.2–4.8; Water <50 ppm |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Low water content in Pyridine source is vital |

| Capping A | Acetic Anhydride in THF | Free of precipitating agents |

| Capping B | 16% N-Methylimidazole in THF | Maintain basic pH to prevent detritylation |

Synthesis Cycle Parameters

The following cycle is optimized for 1 µmol scale synthesis on CPG (Controlled Pore Glass) supports.

Step 1: Detritylation[1][2]

-

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[1]

-

Action: Removal of the 5'-DMT group.

-

Expert Insight: Monitor the orange trityl effluent. A faint color suggests incomplete coupling in the previous cycle.

-

Flow: 60 seconds continuous flow.

Step 2: Coupling (The Critical Step)

-

Reagent: 0.1 M iBu-dG amidite + 0.25 M Activator (ETT).

-

Action: Formation of the phosphite triester bond.

-

Time: 120 seconds (Standard DNA).

-

Note: iBu-dG kinetics are slightly slower than T or dA. If synthesizing >50-mers, increase coupling time to 180 seconds to minimize n-1 deletions.

Step 3: Capping

-

Reagent: Cap A + Cap B (1:1 ratio).

-

Action: Acetylation of unreacted 5'-OH groups.

-

Purpose: Prevents the formation of "n-1" deletion mutants that are difficult to purify.

Step 4: Oxidation[1][2][3]

-

Reagent: 0.02 M Iodine.[2]

-

Action: Conversion of unstable P(III) phosphite to stable P(V) phosphate.

-

Time: 20 seconds.

Visualization: The Synthesis Workflow

The following diagram illustrates the cyclic nature of the phosphoramidite chemistry, highlighting the specific role of the iBu-dG monomer.

Caption: Figure 1: The phosphoramidite synthesis cycle optimized for iBu-dG incorporation.

Post-Synthesis Processing: Cleavage & Deprotection

This is the most critical section for iBu-dG usage. You have two distinct pathways depending on your throughput requirements and the other monomers used.

Pathway A: Standard Deprotection (Ammonium Hydroxide)

-

Reagent: Concentrated Ammonium Hydroxide (28-30%).

-

Conditions:

-

Fast Protocol: 55°C for 8 hours.

-

Room Temp Protocol: 20–24 hours at RT.

-

-

Pros: Compatible with almost all standard modifications (Bz-dA, Bz-dC).

-

Cons: Slower.[3]

Pathway B: Ultra-Fast Deprotection (AMA)[6][7]

-

Reagent: AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine).[4]

-

Conditions: 65°C for 10 minutes.

-

CRITICAL WARNING: To use AMA, you must have synthesized the oligo using Acetyl-dC (Ac-dC) , not Benzoyl-dC (Bz-dC).

-

Mechanism of Failure: Methylamine in AMA will displace the benzoyl group of Bz-dC, causing a transamination side reaction that results in N4-methyl-cytosine (a mutation).

-

iBu-dG is fully compatible with AMA.[5]

-

Visualization: Deprotection Logic Tree

This decision tree ensures the user selects the correct deprotection method to avoid side reactions.

Caption: Figure 2: Selection logic for deprotection reagents based on Cytosine protection strategy.

Quality Control & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| N-1 Peak (HPLC) | Coupling time too short for iBu-dG steric bulk. | Increase coupling time to 180s; check water content in acetonitrile. |

| Late Eluting Peak | Incomplete Deprotection. | iBu group is more stable than Ac but less than Bz. Ensure full 8h @ 55°C if using NH4OH. |

| Mass Spec +14 Da | Transamination (Methylation). | You used AMA deprotection on a Bz-dC oligo. Switch to Ac-dC monomers. |

References

-

Glen Research. Deprotection - Volume 4 - Alternatives to Ammonium Hydroxide. Glen Report 22.18. Available at: [Link]

-

Brown, T., & Brown, T. (Jr). (2005-2023). Solid-phase oligonucleotide synthesis.[6][1][3][7][8] ATDBio Nucleic Acids Book. Available at: [Link]

Sources

- 1. atdbio.com [atdbio.com]

- 2. cambio.co.uk [cambio.co.uk]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. WO2000046231A1 - Method for deprotecting oligonucleotides - Google Patents [patents.google.com]

Synthesis of N²-Isobutyryl-2'-deoxyguanosine: A Detailed Protocol for Selective N-Acylation via Transient Silylation

Abstract

This comprehensive guide details a robust and efficient one-flask synthesis of N²-Isobutyryl-2'-deoxyguanosine from its parent nucleoside, 2'-deoxyguanosine. The methodology hinges on the principle of transient silylation of the hydroxyl groups on the deoxyribose sugar, facilitating selective acylation of the exocyclic amino group of the guanine base. This protocol is designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, providing a step-by-step procedure, a thorough explanation of the underlying chemical principles, and methods for purification and characterization of the final product.

Introduction

The selective acylation of the N²-amino group of 2'-deoxyguanosine presents a classic challenge in nucleoside chemistry. The presence of reactive hydroxyl groups at the 3' and 5' positions of the deoxyribose moiety necessitates a protection strategy to avoid O-acylation. The "transient protection" methodology, particularly through silylation, offers an elegant and efficient solution to this problem.[1] This one-pot procedure simplifies the synthetic workflow, minimizes purification steps, and provides high yields of the desired N²-acylated product.

Scientific Rationale: The "Why" Behind the "How"

The selective N²-acylation of 2'-deoxyguanosine is achieved through a carefully orchestrated sequence of reactions within a single reaction vessel. The underlying principle is the differential reactivity of the functional groups present in the starting material.

1. Transient Silylation: The hydroxyl groups of the deoxyribose sugar are more nucleophilic than the exocyclic amino group of the guanine base. By introducing a silylating agent, such as trimethylchlorosilane (TMSCl), in the presence of a base like pyridine, the 3'- and 5'-hydroxyl groups are temporarily converted into their corresponding trimethylsilyl ethers. This transient protection effectively masks the hydroxyl groups, preventing their acylation.

2. Selective N-Acylation: With the hydroxyl groups protected, the exocyclic N²-amino group of the guanine is the most nucleophilic site available for reaction. The addition of an acylating agent, in this case, isobutyric anhydride, leads to the selective formation of an amide bond at the N² position.

3. In-situ Deprotection (Hydrolysis): The trimethylsilyl ether protecting groups are labile and can be easily cleaved by the addition of water. During the aqueous workup, the silyl ethers are hydrolyzed, regenerating the hydroxyl groups and yielding the final N²-isobutyryl-2'-deoxyguanosine product. This in-situ deprotection is a key feature of the one-flask procedure, obviating the need for separate deprotection steps.

Reaction Scheme

Caption: Reaction scheme for the one-pot synthesis of N²-Isobutyryl-2'-deoxyguanosine.

Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Recommended Supplier |

| 2'-Deoxyguanosine | ≥98% | Sigma-Aldrich, TCI |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich, Acros Organics |

| Trimethylchlorosilane (TMSCl) | ≥99% | Sigma-Aldrich, Alfa Aesar |

| Isobutyric Anhydride | ≥98% | Sigma-Aldrich, TCI |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, VWR |

| Methanol (MeOH) | ACS Grade | Fisher Scientific, VWR |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific, VWR |

| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific, VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific, VWR |

| Silica Gel for Flash Chromatography | 230-400 mesh | Sigma-Aldrich, Sorbent Technologies |

| Round-bottom flasks | VWR, Chemglass | |

| Magnetic stirrer and stir bars | VWR, IKA | |

| Ice bath | ||

| Rotary evaporator | Büchi, Heidolph | |

| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma, Analtech |

Step-by-Step Synthesis

1. Preparation of the Reaction Mixture:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add 2'-deoxyguanosine (5.0 g, 18.7 mmol).

-

Add anhydrous pyridine (100 mL) to the flask and stir at room temperature until the 2'-deoxyguanosine is completely suspended.

2. Transient Silylation:

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add trimethylchlorosilane (TMSCl) (7.1 mL, 56.1 mmol, 3.0 eq) dropwise to the stirred suspension over 15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The suspension should become a clear, homogeneous solution, indicating the formation of the silylated intermediate.

3. N-Acylation:

-

Re-cool the reaction mixture to 0 °C with an ice bath.

-

Slowly add isobutyric anhydride (4.7 mL, 28.1 mmol, 1.5 eq) dropwise over 15 minutes.

-

After the addition, remove the ice bath and stir the reaction at room temperature for 3 hours.

4. Quenching and Hydrolysis:

-

Cool the reaction mixture to 0 °C.

-

Slowly and carefully add cold water (20 mL) to quench the reaction and hydrolyze the silyl ethers. A precipitate may form at this stage.

-

Stir the mixture at room temperature for an additional 30 minutes.

5. Work-up:

-

Concentrate the reaction mixture to approximately half its original volume using a rotary evaporator.

-

Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) and extract the aqueous phase with dichloromethane (DCM) (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude solid or viscous oil.

Purification by Silica Gel Flash Chromatography

1. Column Preparation:

-

Prepare a silica gel slurry in a suitable non-polar solvent (e.g., dichloromethane).

-

Pack a glass column with the slurry to create a uniform stationary phase.

2. Sample Loading:

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Adsorb the dissolved product onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully add the dried sample to the top of the prepared column.

3. Elution:

-

Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

-

Monitor the elution by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product spot can be visualized under UV light (254 nm).

4. Fraction Collection and Analysis:

-

Collect fractions and analyze them by TLC.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield N²-Isobutyryl-2'-deoxyguanosine as a white solid.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of N²-Isobutyryl-2'-deoxyguanosine.

Characterization of N²-Isobutyryl-2'-deoxyguanosine

The identity and purity of the synthesized N²-Isobutyryl-2'-deoxyguanosine should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₄H₁₉N₅O₅ |

| Molecular Weight | 337.33 g/mol |

| Purity (HPLC) | ≥98% |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.6 (s, 1H, N1-H), ~8.1 (s, 1H, H-8), ~6.2 (t, 1H, H-1'), ~5.3 (d, 1H, 3'-OH), ~4.9 (t, 1H, 5'-OH), ~4.4 (m, 1H, H-3'), ~3.8 (m, 1H, H-4'), ~3.6 (m, 2H, H-5'), ~2.8 (m, 1H, isobutyryl-CH), ~2.5 (m, 2H, H-2'), ~1.1 (d, 6H, isobutyryl-CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~178, ~155, ~148, ~147, ~137, ~120, ~88, ~83, ~71, ~62, ~39, ~35, ~19 |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete silylation or acylation. | Ensure anhydrous conditions. Use freshly distilled pyridine and TMSCl. Allow sufficient reaction time for each step. |

| Loss during workup or purification. | Perform extractions carefully. Optimize the solvent system for chromatography to ensure good separation. | |

| Presence of O-acylated byproducts | Incomplete silylation. | Increase the amount of TMSCl slightly. Ensure the reaction is stirred efficiently. |

| Incomplete reaction | Impure reagents. | Use high-purity, anhydrous reagents. |

| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC. If necessary, extend the reaction time. |

Conclusion

The one-flask synthesis of N²-Isobutyryl-2'-deoxyguanosine via transient silylation is a highly effective and streamlined method for preparing this essential building block for oligonucleotide synthesis. By understanding the chemical principles behind each step, researchers can confidently execute this protocol to obtain high yields of the pure product. The detailed procedure and troubleshooting guide provided herein serve as a valuable resource for both academic and industrial laboratories engaged in nucleic acid chemistry.

References

-

Ti, G. S.; Gaffney, B. L.; Jones, R. A. Transient protection: efficient one-flask syntheses of protected deoxynucleosides. J. Am. Chem. Soc.1982 , 104 (5), 1316–1319. [Link]

-

Beaucage, S. L.; Iyer, R. P. Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron1992 , 48 (12), 2223-2311. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: iBu-dG Phosphoramidite Coupling Efficiency

Introduction

Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low coupling efficiency, specifically when using N2-isobutyryl-2'-deoxyguanosine (iBu-dG) phosphoramidites. As a cornerstone of synthetic DNA and RNA, achieving near-quantitative coupling at every step is paramount for the successful synthesis of high-quality, full-length oligonucleotides.

The dG phosphoramidite is notoriously the most susceptible of the four standard DNA phosphoramidites to degradation and side reactions. This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common environmental factors to the nuanced chemistry of the phosphoramidite itself.

Part 1: Initial Diagnosis & First Principles

Q1: How do I know I have a dG coupling problem? What are the symptoms?

Answer: Low coupling efficiency with iBu-dG typically manifests in several ways during post-synthesis analysis (e.g., HPLC or Mass Spectrometry):

-

Prominent n-1 Peaks: You will observe a significant peak corresponding to the mass of the full-length oligo minus a dG residue. If the issue is specific to dG, this n-1 peak will be more pronounced than for other bases.

-

Low Yield of Full-Length Product (FLP): A general decrease in the overall yield of your target oligonucleotide. While a 98% average coupling efficiency might seem high, for a 100-mer oligonucleotide, this results in a theoretical maximum yield of only 13% FLP.[1]

-

Complex Crude Product Profile: The chromatogram may show a broad distribution of failure sequences (n-1, n-2, etc.), making purification difficult.

-

Discrepancy in Trityl Yield: The automated trityl monitor on the synthesizer provides a stepwise coupling efficiency measurement. A sudden or consistent drop in yield after the addition of a dG monomer is a direct indicator of a dG-specific coupling issue.

Part 2: Systematic Troubleshooting Workflow

The following workflow is designed to systematically isolate the root cause of low iBu-dG coupling efficiency. Start with Level 1 checks, as they are the most common culprits, before proceeding to more complex chemical and protocol-based investigations.

Caption: A systematic workflow for troubleshooting low iBu-dG coupling efficiency.

Part 3: Level 1 Troubleshooting - The Usual Suspects

Q2: You mentioned moisture. Why is it so critical for dG phosphoramidites?

Answer: Moisture is the primary antagonist in phosphoramidite chemistry.[2] Its detrimental effects are twofold:

-

Competitive Reaction: Water reacts with the activated phosphoramidite intermediate much faster than the 5'-hydroxyl of the growing oligonucleotide chain. This reaction consumes the activated monomer, preventing it from coupling.[1]

-

Amidite Hydrolysis: Water directly hydrolyzes the phosphoramidite to its corresponding H-phosphonate, rendering it inactive for coupling.[3][][5]

The 2'-deoxyguanosine (dG) phosphoramidite is exceptionally susceptible to this hydrolysis.[3][5] Studies have shown that the degradation of dG phosphoramidites is second order in phosphoramidite concentration, indicating an autocatalytic process where the dG molecule itself facilitates its own destruction in the presence of water.[3][5][6]

Actionable Solutions:

-

Use Anhydrous Grade Acetonitrile (ACN): Ensure the water content is <30 ppm, and preferably <10 ppm.[2] Use septum-sealed bottles and consider installing in-line driers for the synthesizer's gas lines.[1]

-

Handle Reagents Under Inert Gas: Always handle solid phosphoramidites and prepare solutions under a dry, inert atmosphere like Argon.[1][2]

-

Use Fresh Reagents: Dissolve phosphoramidites just prior to use.[2] Solutions of phosphoramidites on the synthesizer have a limited lifespan, especially dG.

-

Consider Molecular Sieves: Adding high-quality 3 Å molecular sieves to reagent bottles can help scavenge trace amounts of moisture.[2][7] One study demonstrated a dramatic increase in active reagent and coupling efficiency after treating a dimer synthon with molecular sieves for two days.[7]

Q3: My reagents are fresh and dry, but the problem persists. What's next?

Answer: The next step is to verify the integrity of your synthesis platform.

-

Check Fluid Delivery: Ensure that all lines are clear and that the correct volumes of reagents are being delivered to the column. A blockage or faulty valve can prevent the phosphoramidite or activator from reaching the support in the correct concentration.[8]

-

Calibrate the Synthesizer: If you've recently changed reagent bottles or performed maintenance, recalibrate the instrument to confirm accurate delivery volumes.[8]

-

Look for Leaks: Check all fittings and connections for leaks, which can introduce ambient moisture into the system. The humidity of the laboratory environment itself can impact synthesis.[1][8]

Part 4: Level 2 Troubleshooting - iBu-dG Specific Chemistry

Q4: Why is dG phosphoramidite coupling more difficult than A, C, or T?

Answer: Beyond its sensitivity to water, the chemical structure of guanosine presents unique challenges. The stability of the N-glycosidic bond is lower than in other nucleosides, making it more prone to depurination under the acidic conditions of the detritylation step.[1][] While this is more of a deprotection issue, residual acid can affect the subsequent coupling step.

Furthermore, the exocyclic amine protecting group on dG plays a significant role in its stability and reactivity. The isobutyryl (iBu) group is a standard choice, but its stability means it requires longer deprotection times compared to groups like dimethylformamidine (dmf) or acetyl (Ac).[9] Research has shown that the stability of dG phosphoramidites in solution is dependent on this protecting group, with the order of stability being dmf > iBu > tac.[3]

Q5: Should I change my activator? What is the mechanism?

Answer: Absolutely. The choice of activator is one of the most critical parameters for successful coupling.[] The activation mechanism involves two key steps:

-

Protonation: The acidic activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite.[11]

-

Nucleophilic Substitution: The conjugate base of the activator displaces the diisopropylamine, forming a highly reactive intermediate that readily couples with the 5'-hydroxyl of the growing chain.[11][]

A standard activator like 1H-Tetrazole may not be sufficiently acidic or nucleophilic to efficiently drive the coupling of the sterically hindered iBu-dG phosphoramidite, especially in challenging sequences.[13] More potent activators are often required.

| Activator | Typical Concentration | pKa | Key Characteristics |

| 1H-Tetrazole | 0.45 M | 4.8 | The historical standard; may be too slow for difficult couplings.[13][14] |

| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and soluble than 1H-Tetrazole; a good general-purpose alternative.[11] |

| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.0 M | 5.2 | Highly effective due to its nucleophilicity; can double the coupling speed compared to 1H-Tetrazole.[15][16] Recommended for long oligos.[11] |

| 5-Benzylthio-1H-tetrazole (BTT) | 0.25 M | 4.1 | More acidic than 1H-Tetrazole; often recommended for RNA synthesis and difficult couplings.[11] |

Actionable Solution: If you are using 1H-Tetrazole, switch to a more potent activator like DCI or ETT. Ensure the activator solution is fresh and anhydrous.

Q6: Can I just increase the coupling time?

Answer: Yes, extending the coupling time is a valid strategy. If the reaction is kinetically slow due to steric hindrance or a weak activator, allowing more time can drive the reaction closer to completion.

For particularly stubborn sequences (e.g., G-rich regions), a "double coupling" protocol can be employed. This involves performing the coupling step twice in a row for the problematic monomer before proceeding to the capping and oxidation steps.[17] A wash step between the two coupling steps is recommended to remove byproducts from the first coupling.[17]

Part 5: Advanced Topics & FAQs

Q7: Could secondary structures in my oligonucleotide be causing the problem?

Answer: Yes. If the growing oligonucleotide chain can fold back on itself to form hairpins or other secondary structures, the 5'-hydroxyl group can become inaccessible, physically blocking the coupling reaction.[] This is a common issue in G-rich sequences or those with self-complementarity.[] Strategies to mitigate this include using modified phosphoramidites, chemical denaturants, or adjusting the synthesis temperature.[][]

Q8: My capping efficiency is high. Doesn't that mean my coupling is fine?

Answer: Not necessarily. The capping step is designed to terminate any chains that failed to couple. High capping efficiency is crucial to prevent the formation of n-1 deletion mutants. However, if the coupling efficiency is low, a highly efficient capping step will simply result in a large amount of capped failure sequences and a low yield of the full-length product. In fact, poor capping efficiency (<97-99%) can exacerbate the problem by allowing failure sequences to be extended in subsequent cycles, leading to a more complex mixture of impurities.[1]

Caption: The three key steps of the phosphoramidite coupling cycle.

Part 6: Key Experimental Protocols

Protocol 1: Anhydrous Preparation of Phosphoramidite Solution

This protocol is adapted from best practices to minimize moisture exposure.[1]

Materials:

-

New, sealed bottle of iBu-dG phosphoramidite

-

New, septum-sealed bottle of anhydrous acetonitrile (ACN)

-

Sterile, argon-flushed syringe with a non-coring needle

-

Dry argon or nitrogen source

Procedure:

-

Allow the phosphoramidite bottle to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

-

Place the phosphoramidite bottle and the ACN bottle in a glove box or an environment with controlled low humidity.

-

Carefully open the phosphoramidite bottle and add the required volume of ACN to achieve the target concentration (e.g., 0.1 M).

-

Immediately cap the bottle tightly and swirl gently until the solid is fully dissolved. Do not shake vigorously, as this can introduce shear stress.

-

If not using a glove box, use a syringe technique: a. Fill a dry syringe with argon gas. b. Pierce the septum of the ACN bottle and inject the argon to create positive pressure. Invert the bottle and draw the required volume of ACN. c. Pierce the septum of the pre-warmed phosphoramidite bottle and slowly add the ACN. d. Remove the needle and swirl to dissolve.

-

Install the freshly prepared solution on the synthesizer without delay.

Protocol 2: Small-Scale Test Synthesis for Diagnosis

Objective: To quickly and cheaply determine if a specific reagent or protocol change has resolved the coupling issue.

Procedure:

-

Program the synthesizer to create a short, simple test sequence that highlights the problem, for example, 5'-TTGTT-3'. This sequence places the guanine in a neutral context, away from other G's.

-

Run the synthesis using your standard protocol and reagents.

-

Cleave, deprotect, and analyze the crude product by HPLC or LC-MS. Quantify the ratio of the full-length product (5-mer) to the n-1 failure product (4-mer, 5'-TTTT-3').

-

Make a single, specific change based on the troubleshooting workflow (e.g., use fresh, anhydrous ACN; switch from 1H-Tetrazole to DCI; extend the dG coupling time).

-

Re-run the 5'-TTGTT-3' synthesis with the single change.

-

Analyze the new crude product and compare the FLP:n-1 ratio to the baseline result. A significant improvement indicates you have identified a key factor in the problem.

References

-

Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. The Glen Report, 21.2. Retrieved from [Link]

-

Beaucage, S. L., & Iyer, R. P. (1992). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. Tetrahedron, 48(12), 2223-2311. Retrieved from [Link]

-

McMaster Genomics Facility. (n.d.). A Useful Guide to Oligo Synthesis and Automated DNA Sequencing. Retrieved from [Link]

-

Goodwin, J. T., & Glick, G. D. (2003). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Bioconjugate Chemistry, 14(4), 859-865. Retrieved from [Link]

- Caruthers, M. H., & Beaton, G. (2018). Double coupling method for oligonucleotide synthesis. U.S. Patent No. 10,072,261 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides & Nucleic Acids, 34(11), 693-706. Retrieved from [Link]

-

LINK Technologies. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

-

Sanghvi, Y. S. (2011). Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. ChemInform, 42(35). Retrieved from [Link]

-

Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Nucleosides, Nucleotides & Nucleic Acids, 34(11), 693-706. Retrieved from [Link]

-

Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050. Retrieved from [Link]

-

Hargreaves, J. S., et al. (2015). The Degradation of dG Phosphoramidites in Solution. Semantic Scholar. Retrieved from [Link]

- Caruthers, M. H., & Wright, P. (2008). Activators for oligonucleotide and phosphoramidite synthesis. European Patent No. EP 1 874 792 B1. Munich, Germany: European Patent Office.

-

Microsynth AG. (n.d.). Synthesis of Nucleic Acids - Implications for Molecular Biology. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. The Glen Report, 19.2. Retrieved from [Link]

-

Glen Research. (n.d.). Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. The Glen Report, 19.2. Retrieved from [Link]

-

Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 5. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. trilinkbiotech.com [trilinkbiotech.com]

- 8. Synthesizer common question and troubleshooting | LGC, Biosearch Technologies [biosearchtech.com]

- 9. glenresearch.com [glenresearch.com]

- 11. glenresearch.com [glenresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]

- 15. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. US10072261B1 - Double coupling method for oligonucleotide synthesis - Google Patents [patents.google.com]

Validation & Comparative

1H NMR characterization of N2-Isobutyryl-2'-deoxyguanosine structure

1H NMR Characterization of N2-Isobutyryl-2'-deoxyguanosine: A Comparative Technical Guide

Executive Summary

The structural validation of N2-Isobutyryl-2'-deoxyguanosine (iBu-dG) is a critical quality control checkpoint in the production of phosphoramidites for oligonucleotide synthesis. While mass spectrometry confirms molecular weight, 1H NMR spectroscopy is the definitive method for verifying regio-chemical protection and assessing purity. This guide provides a comparative analysis of iBu-dG against its unprotected precursor (dG) and alternative protecting groups, offering a standardized protocol for researchers in drug development and nucleic acid chemistry.

Strategic Context: The Isobutyryl Advantage

In oligonucleotide synthesis, the exocyclic amine of guanine is highly reactive and requires protection to prevent branching and side reactions.

-

Why iBu? The isobutyryl group offers a kinetic "sweet spot." It is stable enough to withstand the acidic conditions of detritylation (DCA/DCM) but labile enough to be removed by standard ammonium hydroxide treatment during final deprotection.

-

The Characterization Challenge: Distinguishing the N2-protected product from the N1-isomer, O6-isomer (rare), or depurinated byproducts is essential. 1H NMR provides the "fingerprint" necessary to confirm the N2-linkage and the integrity of the glycosidic bond.

Comparative Analysis: Spectral Fingerprinting

The following table contrasts the 1H NMR chemical shifts of the starting material (dG) with the product (iBu-dG) in DMSO-d6 . The shift in the H8 proton and the appearance of the isobutyryl signals are the primary diagnostic indicators.

Table 1: Comparative Chemical Shifts (DMSO-d6, 400-500 MHz)

| Proton Assignment | Unprotected 2'-dG (δ ppm) | N2-iBu-2'-dG (δ ppm) | Diagnostic Significance |

| N2-H (Exocyclic) | 6.50 (bs, 2H, NH2) | 11.5 - 12.1 (bs, 1H, NH) | Primary Confirmation: Disappearance of broad NH2 and appearance of downfield amide proton. |

| H8 (Base) | 7.95 (s) | 8.15 - 8.25 (s) | Electronic Effect: Downfield shift due to the electron-withdrawing acyl group. |

| H1' (Anomeric) | 6.14 (t) | 6.15 - 6.25 (t) | Verifies intact glycosidic bond; loss of this signal indicates depurination. |

| Isobutyryl -CH- | Absent | 2.60 - 2.80 (sept, 1H) | The "Fingerprint": Characteristic septet confirming the isobutyryl moiety. |

| Isobutyryl -CH3 | Absent | 1.10 - 1.15 (d, 6H) | Strong doublet integrating to 6 protons. |

| N1-H (Ring) | 10.7 (bs) | 12.0 - 12.1 (bs) | Often overlaps with N2-H or shifts slightly; confirms N1 is protonated. |

| 3'-OH / 5'-OH | 5.31 / 4.99 | 5.30 / 5.00 | Verifies lack of O-acylation (if selective protection was intended). |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in DMSO-d6.

Performance vs. Alternatives

-

vs. N2-DMF-dG (Dimethylformamidine): DMF-dG shows a distinct singlet for the amidine proton (N=CH-N) around 8.5 ppm and two non-equivalent methyl singlets at 3.0 and 3.1 ppm . iBu-dG is distinguished by the septet/doublet pattern.

-

vs. N2-Pac-dG (Phenoxyacetyl): Pac-dG displays aromatic signals (6.9–7.3 ppm) and a methylene singlet (~4.8 ppm). iBu-dG lacks these aromatic signals in the protecting group region.

Experimental Protocol: Standardized Characterization

This protocol ensures reproducibility and minimizes solvent exchange artifacts.

Reagents & Equipment

-

Solvent: DMSO-d6 (99.9% D) with 0.03% v/v TMS (optional) or calibrated to residual DMSO pentet (2.50 ppm).

-

Sample Mass: 5–10 mg of dry N2-iBu-dG.

-

Tube: 5 mm high-precision NMR tube.

Step-by-Step Workflow

-

Drying: Dry the sample under high vacuum (<1 mbar) for 4 hours to remove residual reaction solvents (pyridine/DMF) which can obscure the aliphatic region.

-

Dissolution: Add 0.6 mL DMSO-d6 to the vial. Vortex gently until fully dissolved.

-

Tip: Avoid heating above 40°C to prevent degradation or H/D exchange of the amide proton.

-

-

Acquisition:

-

Pulse Sequence: Standard 1H (zg30).

-

Scans (ns): 16–64 scans (S/N > 100 for the H1' peak).

-

Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy for the ratio of iBu-CH3 to H1').

-

-

Processing:

-

Reference residual DMSO peak to 2.50 ppm .[1]

-

Phase correction: Manual phasing is preferred for the broad amide peaks.

-

Integration: Normalize the H1' triplet (or H8 singlet) to 1.00.

-

Troubleshooting & QC: Identifying Impurities

The "Performance" of the product is defined by its purity profile.

-

Depurination (Guanine Base):

-

Look for a new singlet around 7.7–7.9 ppm (H8 of free guanine) and the loss of the H1' sugar signal.

-

Check: H1' integral < 1.0 relative to isobutyryl signals.

-

-

O6-Acylation (Over-reaction):

-

The H1' signal often shifts downfield significantly.

-

Mass spec is usually required to confirm, but NMR integration of the iBu group will show >1 equivalent if bis-acylation occurred.

-

-

Residual Solvents:

-

Pyridine: Multiplets at 8.6, 7.8, 7.4 ppm.

-

DMF: Singlet at 7.95 ppm (overlaps with H8!), methyls at 2.89/2.73 ppm. Critical: Ensure H8 is distinct from residual DMF formyl proton.

-

Visualization: Characterization Logic

The following diagram illustrates the decision logic for validating the structure based on NMR data.

Caption: Logic flow for the structural validation of N2-Isobutyryl-2'-deoxyguanosine via 1H NMR.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

ChemicalBook. (2025). 2'-Deoxyguanosine 1H NMR Spectrum (DMSO-d6). ChemicalBook Database. Link

-

Babij, N. R., et al. (2016).[3] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Link

-

Xu, Q., et al. (2014). Synthesis and Properties of N2-Phenoxyacetyl-2'-deoxyguanosine Derivatives. RSC Advances, Supporting Information. Link

-

ResearchGate. (2011). 1H NMR Spectra of N2-Dimethylformamidine Derivatives. ResearchGate Data Repository. Link

Sources

A Senior Scientist's Guide to Mass Spectrometry Validation of N²-isobutyryl-2'-deoxyguanosine (iBu-dG) Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N²-isobutyryl-2'-deoxyguanosine (iBu-dG) is a cornerstone intermediate in the chemical synthesis of therapeutic oligonucleotides. Its purity and structural integrity are not merely desirable but absolutely critical for the efficacy and safety of the final drug product. Contamination with even trace amounts of impurities can lead to failed synthesis batches, truncated sequences, and potentially immunogenic side products. This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the validation of iBu-dG, grounding experimental protocols in the causal logic of a senior application scientist. We will demonstrate that while multiple MS methods can provide data, high-resolution mass spectrometry (HRMS), particularly Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF), offers an unparalleled level of confidence, creating a self-validating system for quality control that is essential in a regulated drug development environment.

The Central Role of iBu-dG in Modern Oligonucleotide Synthesis

The Need for Protection: A Chemical Imperative

During the automated, solid-phase synthesis of DNA and RNA oligonucleotides via phosphoramidite chemistry, the growing oligonucleotide chain is subjected to a series of chemical reactions. The exocyclic amine (N²) of the guanine base is nucleophilic and would otherwise react promiscuously with the activated phosphoramidite monomers, leading to undesirable and chain-terminating side reactions. To prevent this, the amine must be "protected" by a temporary chemical moiety.

Why Isobutyryl? The Protecting Group of Choice

The isobutyryl (iBu) group is a widely used protecting group for deoxyguanosine for two primary reasons.[1][2] First, it is sufficiently robust to remain intact throughout the entire synthesis cycle (detritylation, coupling, capping, and oxidation). Second, it can be cleanly and efficiently removed under the final basic deprotection conditions without damaging the newly synthesized oligonucleotide. This balance of stability and lability is the key to its utility.

The High Cost of Failure: Downstream Consequences